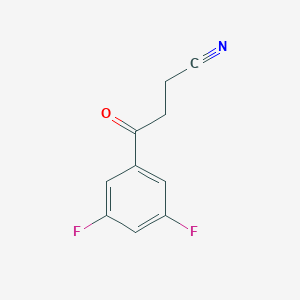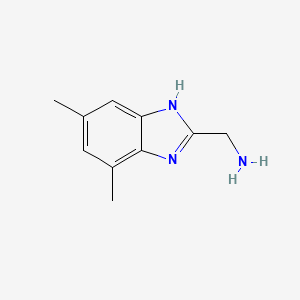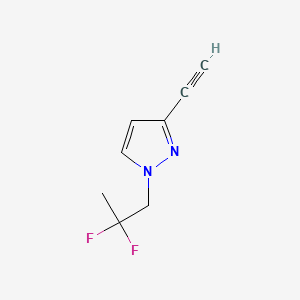
1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole is an organofluorine compound that features a pyrazole ring substituted with a difluoropropyl and an ethynyl group. Organofluorine compounds are known for their unique chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
One common method is the radical-induced difluoroethylation of pyrazole derivatives, which can be achieved under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoropropyl and ethynyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can participate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules .
Comparación Con Compuestos Similares
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Difluoropropyl)-1H-indole: Another fluorinated compound with a different core structure.
1-(2,2-Difluoropropyl)-4-fluorobenzene: A benzene derivative with similar fluorinated substituents.
1,1-Difluorocyclopropane derivatives: Compounds with a difluorocyclopropane moiety that exhibit unique chemical reactivity.
These compounds share some similarities in their chemical properties but differ in their core structures and specific applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C8H8F2N2 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
1-(2,2-difluoropropyl)-3-ethynylpyrazole |
InChI |
InChI=1S/C8H8F2N2/c1-3-7-4-5-12(11-7)6-8(2,9)10/h1,4-5H,6H2,2H3 |
Clave InChI |
FVFFWRHUINHSAT-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CC(=N1)C#C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


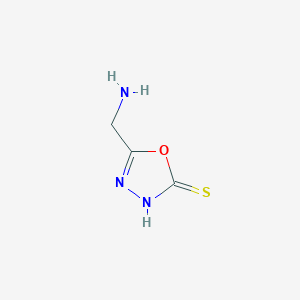
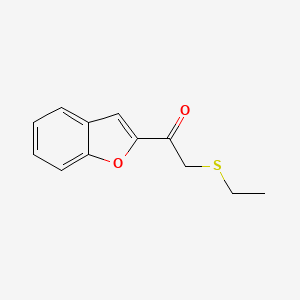

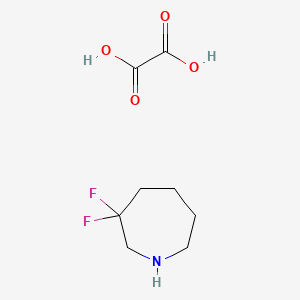
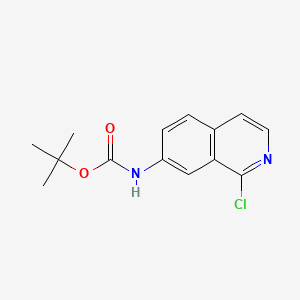
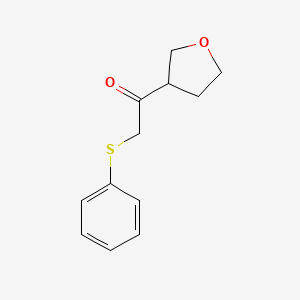
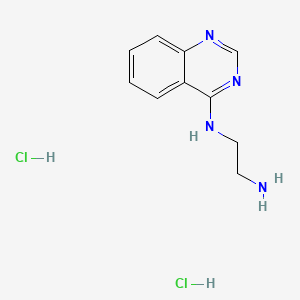
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
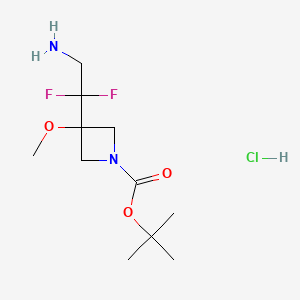
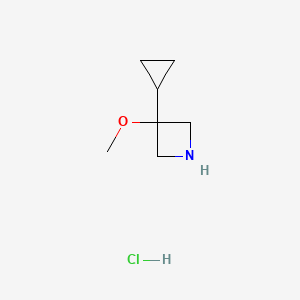

![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
